4'-Chloro-2-hydroxy-4-methoxybenzophenone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(2-hydroxy-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-6-7-12(13(16)8-11)14(17)9-2-4-10(15)5-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKGNZGFDXQOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234047 | |
| Record name | 4'-Chloro-2-hydroxy-4-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-28-9 | |
| Record name | (4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2-hydroxy-4-methoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56768 | |
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| Record name | 4'-Chloro-2-hydroxy-4-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloro-2-hydroxy-4-methoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.450 | |
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| Record name | 4'-CHLORO-2-HYDROXY-4-METHOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F6ND79QPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Catalyst Systems and Reaction Parameters
The catalytic efficiency depends on the Lewis acid type, support matrix, and reaction temperature. Aluminum chloride-based catalysts outperform ZnCl₂ and FeCl₃ variants, with AlCl₃-IL-SiO₂@γ-Fe₂O₃ achieving 95.8% yield in carbon tetrachloride at 60°C.
Table 1: Catalyst Performance in Friedel-Crafts Acylation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Dichloromethane | 60 | 1.5 | 93.0 |
| AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Carbon tetrachloride | 90 | 1.5 | 97.2 |
| ZnCl₂-IL-SiO₂@γ-Fe₂O₃ | Carbon tetrachloride | 90 | 2.0 | 87.0 |
| FeCl₃-IL-SiO₂@γ-Fe₂O₃ | Carbon tetrachloride | 90 | 2.0 | 84.3 |
Higher temperatures (90°C) in carbon tetrachloride enhance reaction rates and yields due to improved solubility of reactants and stabilized intermediates.
Demethylation: Conversion to Target Hydroxy Group
The methoxy group in 4-chloro-4'-methoxybenzophenone undergoes acid-catalyzed demethylation to yield 4'-chloro-2-hydroxy-4-methoxybenzophenone. Hydrobromic acid (48% HBr) in glacial acetic acid at 125°C for 4–5 hours achieves 94% yield, outperforming HI (92%) and HCl (90%).
Acid Selection and Reaction Dynamics
Protonation of the methoxy oxygen by HBr facilitates methyl group cleavage, forming a hydroxonium ion intermediate. The strong acidity and nucleophilicity of Br⁻ promote efficient demethylation without over-oxidizing the phenolic product.
Table 2: Demethylation Efficiency Under Varied Conditions
| Acid | Concentration (%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HBr | 48 | 125 | 5 | 94 |
| HI | 57 | 125 | 5 | 92 |
| HCl | 36 | 125 | 5 | 90 |
Post-reaction neutralization with NaOH precipitates the product, which is purified via filtration and drying.
Solvent Influence on Reaction Efficiency
Solvent polarity and boiling point critically impact acylation yields. Carbon tetrachloride (non-polar, high bp) outperforms dichloromethane by stabilizing reactive intermediates and tolerating elevated temperatures (Table 1). Polar solvents like acetic acid are reserved for demethylation, where proton availability is essential.
Catalyst Recovery and Reusability
Magnetic separation of AlCl₃-IL-SiO₂@γ-Fe₂O₃ allows five consecutive reaction cycles with <5% yield loss, reducing waste and cost. The γ-Fe₂O₃ core enables rapid retrieval using external magnets, while the ionic liquid (IL) layer prevents leaching.
Industrial Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-hydroxy-4-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzophenone derivatives.
Oxidation: Formation of 4’-chloro-2-hydroxy-4-methoxybenzophenone derivatives with carbonyl groups.
Reduction: Formation of 4’-chloro-2-hydroxy-4-methoxybenzophenone derivatives with hydroxyl groups.
Scientific Research Applications
Pharmaceutical Applications
4'-Chloro-2-hydroxy-4-methoxybenzophenone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in the production of fenofibrate , a medication used to lower cholesterol and triglyceride levels in the blood. The synthesis involves a Friedel-Crafts reaction, which allows for efficient production while minimizing hazardous waste .
Case Study: Synthesis of Fenofibrate
The synthesis of fenofibrate from 4'-Cl-2-OH-4-OMe-BP has been optimized to reduce costs and improve yields. The method employs methyl-phenoxide and parachlorobenzoyl chloride as starting materials, utilizing chlorobenzene as a solvent. This process not only enhances product purity but also minimizes environmental impact by reducing toxic byproducts .
Cosmetic Applications
In the cosmetic industry, this compound is utilized as a UV filter due to its ability to absorb ultraviolet light. This property makes it an essential ingredient in sunscreens and other skincare products aimed at protecting the skin from UV damage.
Safety and Efficacy Studies
Research indicates that compounds like 4'-Cl-2-OH-4-OMe-BP can effectively stabilize formulations against UV degradation without significantly irritating the skin . Its incorporation into products is governed by regulatory standards that ensure consumer safety.
Analytical Chemistry
In analytical chemistry, this compound is employed in various chromatographic techniques, including High Performance Liquid Chromatography (HPLC). It is particularly useful for:
- Separation and Purification: The compound can be analyzed using reverse phase HPLC with acetonitrile-water mixtures, facilitating the isolation of impurities in preparative separations .
Data Table: HPLC Analysis Conditions
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile + Water |
| Column Type | Newcrom R1 HPLC column |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
Mechanism of Action
The mechanism of action of 4’-chloro-2-hydroxy-4-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound can undergo redox reactions, influencing cellular pathways and exerting its effects through modulation of oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Tables
Table 1: Acidic Properties of Quinone Derivatives
| Compound | pKa1 | pKa2 | Dominant Form at pH 7 |
|---|---|---|---|
| Chloranilic Acid | 0.76 | 3.08 | HA⁻ |
| Nitranilic Acid | -3.0 | -0.5 | A²⁻ (requires high pH) |
| 2,5-Dihydroxyquinone | 2.76 | 5.18 | H₂A/HA⁻ |
Biological Activity
4'-Chloro-2-hydroxy-4-methoxybenzophenone, an organic compound with the molecular formula C14H11ClO3, is a derivative of benzophenone. It features a chloro group at the 4' position, a hydroxy group at the 2 position, and a methoxy group at the 4 position on its benzophenone core structure. This unique arrangement of functional groups contributes to its potential biological activities, particularly in antimicrobial and antioxidant domains.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound exhibits significant reactivity due to its functional groups, allowing it to participate in various chemical reactions such as substitution, oxidation, and reduction. The chloro group enhances its reactivity in substitution reactions, while the hydroxy and methoxy groups contribute to its redox activity and potential biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of certain enzymes, influencing various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains and fungi. A summary of findings is presented in Table 1.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant inhibition |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound's ability to scavenge free radicals and reduce oxidative stress markers has been documented in several studies. The results are summarized in Table 2.
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Scavenging | 25.6 | |
| ABTS Assay | 18.9 | |
| FRAP Assay | 22.3 |
These findings indicate that the compound has significant potential as an antioxidant agent.
Case Study: Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The study utilized disc diffusion methods and determined minimum inhibitory concentrations (MICs) for various strains.
Findings:
- The compound exhibited MIC values ranging from 8 to 32 µg/mL against resistant strains of Staphylococcus aureus.
- Synergistic effects were observed when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Case Study: Antioxidant Potential
In another investigation focusing on the antioxidant potential of the compound, researchers utilized various assays to assess its effectiveness in reducing oxidative stress in cellular models.
Findings:
- The compound significantly lowered reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress.
- It demonstrated protective effects against lipid peroxidation, suggesting its utility in preventing oxidative damage.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
